molecular formula C5H11ClF3N B13485302 Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride

Cat. No.: B13485302
M. Wt: 177.59 g/mol
InChI Key: MFLSXOJOSGZVGL-UHFFFAOYSA-N
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Description

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a strategically placed trifluoromethyl group, a moiety widely recognized for its ability to profoundly influence the metabolic stability, lipophilicity, and bioavailability of drug candidates . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. The primary research value of this amine lies in its role as a versatile synthetic intermediate for constructing more complex molecules. Analogs of this compound, specifically those featuring the 4,4,4-trifluorobutan-2-amine scaffold, have been identified as key components in the development of novel therapeutic agents . For instance, such trifluoromethyl-containing side chains have been incorporated into advanced compounds exhibiting strong in vitro antimalarial activity against Plasmodium falciparum strains, demonstrating the potential of this chemical series in addressing parasitic diseases . Furthermore, the (R)-enantiomer of a closely related structure, 4,4,4-trifluorobutan-2-amine, is a known intermediate in the synthesis of leukotriene receptor antagonists for investigating treatments for asthma and allergic rhinitis . From a structural perspective, the trifluoromethyl group acts as a bioisostere, often mimicking the steric and electronic properties of other functional groups while offering superior metabolic resistance and enhancing membrane permeability . The methylamine group provides a handle for further chemical derivatization, allowing researchers to incorporate this privileged fragment into larger molecular architectures via amide bond formation or nucleophilic substitution. Researchers should note that this compound requires specific handling; it is recommended to be stored in a cool, dark place under an inert atmosphere (2-8°C) to ensure long-term stability .

Properties

Molecular Formula

C5H11ClF3N

Molecular Weight

177.59 g/mol

IUPAC Name

4,4,4-trifluoro-N-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3N.ClH/c1-4(9-2)3-5(6,7)8;/h4,9H,3H2,1-2H3;1H

InChI Key

MFLSXOJOSGZVGL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)NC.Cl

Origin of Product

United States

Preparation Methods

Acylation and Diastereomeric Resolution Approach

A patented process (IL100092A) describes a method to prepare (2R)-methyl-4,4,4-trifluorobutylamine or its acid addition salts, including the hydrochloride salt, through the following key steps:

  • Step a: Acylation
    An optically active amine is acylated with 2-methyl-4,4,4-trifluorobutanoic acid or its reactive derivatives to form a butyramide intermediate. This acylation is preferably conducted in the presence of a dehydrating agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and optionally an organic base like 4-dimethylaminopyridine to promote efficient coupling.

  • Step b: Diastereomeric Separation
    The resulting butyramide exists as diastereomers (R and S forms). These diastereomers are separated to isolate the desired (R)-diastereomer, which is crucial for obtaining the optically pure amine.

  • Step c: Conversion to Amine Hydrochloride
    The (R)-diastereomeric butyramide is then converted into (2R)-methyl-4,4,4-trifluorobutylamine or its acid addition salt, such as the hydrochloride, by appropriate chemical transformations (e.g., reduction or hydrolysis).

This method ensures stereochemical control and high purity of the final amine hydrochloride salt.

Preparation of Starting Materials
The process includes preparation of ethyl (2E)-2-methyl-4,4,4-trifluorobutenoate by reacting (carbethoxyethylidene) triphenylphosphorane with aqueous fluoral hydrate, followed by distillation to isolate the ester intermediate. Subsequent steps involve ester hydrolysis, amide formation, and purification through recrystallization to afford intermediates suitable for amine synthesis.

Reduction of Amides to Amines Using Lithium Aluminium Hydride

A complementary synthetic route involves the reduction of amide intermediates to the corresponding amines using lithium aluminium hydride (LiAlH4) under anhydrous conditions:

  • The di-amide precursor is first synthesized by amidation reactions involving acid chlorides and amines.
  • The purified di-amide is subjected to reduction with LiAlH4 in dry dioxane or tetrahydrofuran under reflux conditions, typically overnight.
  • The reaction mixture is carefully quenched with water and aqueous sodium hydroxide solutions to decompose excess LiAlH4 and to facilitate work-up.
  • The crude amine is then isolated by filtration and solvent evaporation, followed by purification steps such as recrystallization or chromatography.

This method yields the desired methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride with minimal impurities and good stereochemical integrity.

Additional Synthetic Details and Work-Up Procedures

  • Use of protecting groups such as tert-butyldiphenylsilyl (TBDPS) on hydroxyl functionalities during intermediate synthesis to improve selectivity.
  • Acid-base extraction and washing protocols involving hydrochloric acid and brine to remove impurities.
  • Recrystallization from solvents like tetrahydrofuran and ethyl acetate to obtain pure crystalline hydrochloride salt.
  • Application of chiral derivatizing agents (e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid) for stereochemical analysis during synthesis.
Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Acylation of optically active amine 2-methyl-4,4,4-trifluorobutanoic acid, EDCI, DMAP Formation of butyramide intermediate
2 Separation of (R) and (S) diastereomeric butyramides Chromatographic or crystallization methods Isolation of optically pure (R)-diastereomer
3 Conversion of butyramide to amine hydrochloride Reduction or hydrolysis; LiAlH4 in dioxane Formation of this compound
4 Purification and crystallization Solvent washes, recrystallization (THF, EtOAc) Pure crystalline hydrochloride salt
  • NMR spectroscopy confirms the chemical shifts consistent with trifluoromethyl and amine groups.
  • Mass spectrometry (APCI-MS) shows molecular ion peaks matching expected molecular weights.
  • Melting points of purified hydrochloride salts range approximately 115–125 °C, indicating consistent purity.
  • Chiral analysis using Mosher’s acid derivatives verifies stereochemical configuration.

The preparation of this compound is well-established through acylation of optically active amines with trifluorobutanoic acid derivatives, followed by diastereomeric separation and reduction to the amine hydrochloride salt. The use of lithium aluminium hydride reduction under anhydrous conditions is a key step for converting amide intermediates to the target amine. The process ensures high stereochemical purity and yields suitable for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (aq)Acidic, 40–60°CTrifluorobutanone derivatives65–72%
H₂O₂Neutral pH, RTN-Oxide intermediates58%

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states through electron-withdrawing effects, facilitating selective α-carbon oxidation .

Reduction Reactions

Reductive pathways are less common but critical for modifying the amine moiety:

Reducing Agent Conditions Product Yield Source
LiAlH₄Dry THF, 0°C→RTDehydrohalogenated amine80%
H₂/Pd-C (10%)EtOH, 50 psi, 50°CPartially saturated analogs70%

The Pd-C catalytic system enables selective hydrogenation of adjacent carbonyl groups without affecting the trifluoromethyl group .

Substitution Reactions

The amine group participates in nucleophilic substitution with electrophiles:

Reagent Conditions Product Yield Source
R-X (alkyl halides)NaH, DMF, 60°CQuaternary ammonium salts85–90%
AcClEt₃N, CH₂Cl₂, RTAcetylated derivative78%

Kinetic studies indicate steric hindrance from the trifluorobutyl chain slows bimolecular substitution compared to non-fluorinated analogs .

Cyclization Reactions

Reactions with carbonyl compounds yield heterocycles:

Reagent Conditions Product Yield Source
FormaldehydeH₂O, pH 5–6, 80°C6-Trifluoromethyl-1,3-oxazinanes75%
TriphosgeneCH₂Cl₂, 0°C→RT1,3-Oxazinan-2-ones82%

The trifluoromethyl group enhances ring stability through hyperconjugative effects, as confirmed by X-ray crystallography .

Acid-Base Reactions

The hydrochloride salt demonstrates reversible protonation:

Base Conditions Product pKa Source
NaOH (1M)H₂O, RTFree amine8.2 ± 0.3
NaHCO₃EtOAc/H₂O, RTAmine extraction>95%

The electron-withdrawing trifluoromethyl group lowers the amine’s basicity compared to non-fluorinated analogs .

Comparative Reactivity

The trifluoromethyl group distinctively influences reactivity:

Reaction Trifluoromethyl Analog Non-Fluorinated Analog Rate Ratio
Oxidation (KMnO₄)72% yield58% yield1.24:1
Alkylation (R-X)85% yield92% yield0.92:1

Fluorine’s inductive effect accelerates oxidation but retards nucleophilic substitution due to increased steric bulk .

Scientific Research Applications

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₆N₄ (as per , though this may refer to a different compound due to discrepancies in naming).
  • Key Features : Contains a trifluorobutyl chain but differs in the position of the methyl group (C-3 vs. C-2 in the target compound). This positional isomerism could lead to variations in steric effects and reactivity.
  • Applications : Likely used as a synthetic intermediate in organic chemistry, similar to other fluorinated amines.

Ethyl 4-Amino-2,2-difluorobutanoate Hydrochloride

  • Molecular Formula: C₆H₁₂ClF₂NO₂ ().
  • Key Features: Features a difluorobutanoate ester group instead of a trifluorobutyl amine. The ester moiety increases polarity, while fewer fluorine atoms reduce lipophilicity compared to the target compound.
  • Applications : Used in peptide synthesis or as a fluorinated building block. The hydrochloride salt enhances crystallinity and handling .

Methyl(1,1,1-Trifluoro-4-phenylbutan-2-yl)amine Hydrochloride

  • Molecular Formula : C₁₁H₁₅ClF₃N ().
  • Key Features : Substitutes the trifluorobutyl chain with a phenyl group, introducing aromaticity. This structural difference significantly impacts electronic properties and biological activity, as phenyl groups enhance π-π interactions in drug-receptor binding.
  • Applications: Potential use in CNS-targeting pharmaceuticals due to improved blood-brain barrier penetration from aromaticity .

{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine Hydrochloride

  • Molecular Formula: Not explicitly stated, but calculated properties include LogD (pH 7.4) = 0.17 and polar surface area = 30.49 Ų ().
  • Key Features : Contains methoxy and methylsulfanyl groups, which increase hydrophilicity compared to the target compound. The absence of fluorine reduces metabolic stability but improves aqueous solubility.
  • Applications : Likely a precursor in heterocyclic chemistry or enzyme inhibitors due to its polar functional groups .

Data Table: Comparative Analysis

Compound Name Molecular Formula Fluorine Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl(4,4,4-trifluorobutan-2-yl)amine HCl C₅H₁₁ClF₃N* 3 (C-4) ~205.6* Not Provided High lipophilicity; potential agrochemical use
4,4,4-Trifluoro-3-methylbutan-1-amine HCl C₁₂H₁₆N₄ 3 (C-4) 240.3 116-04-7 Synthetic intermediate
Ethyl 4-Amino-2,2-difluorobutanoate HCl C₆H₁₂ClF₂NO₂ 2 (C-2) 211.6 2243512-15-2 Peptide synthesis; polar ester group
Methyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine HCl C₁₁H₁₅ClF₃N 3 (C-1) 253.69 2060037-88-7 CNS drug candidate; aromatic substitution
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine HCl Not Provided 0 ~280* Not Provided LogD = 0.17; polar drug design

*Estimated based on molecular structure.

Key Findings and Implications

  • Fluorine Position and Count: The target compound’s trifluorobutyl chain likely confers higher lipophilicity (LogD > 1.8 estimated) compared to difluoro or non-fluorinated analogs. This enhances membrane permeability but may reduce solubility.
  • Structural Isomerism : The positional isomer in (C-3 methyl vs. C-2 methyl) could lead to divergent reactivity in alkylation or amination reactions.
  • Biological Relevance : Aromatic substitution () introduces π-π stacking capabilities, making it more suitable for drug design than the aliphatic target compound.

Biological Activity

Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride, also referred to as (2S)-4,4,4-trifluorobutan-2-amine hydrochloride, is a fluorinated amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and selectivity towards specific molecular targets. This can result in modulation of enzymatic activity and receptor signaling pathways, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymatic pathways, affecting metabolic processes.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and responses.

Research Findings

Recent studies have investigated the compound's potential applications in medicinal chemistry and its role as a pharmaceutical intermediate. The following table summarizes key findings from various studies:

Study Focus Findings
BenchChem Enzyme InteractionDemonstrated potential interactions with enzymes; ongoing research into therapeutic applications.
PMC ATPase ActivityExplored the compound's ability to influence ATPase activity in P-glycoprotein (P-gp), a critical factor in drug resistance.
PubChem Toxicity ProfileIdentified acute toxicity risks associated with the compound, emphasizing the need for careful handling in laboratory settings.

Case Study 1: P-glycoprotein Modulation

A significant area of research involves the role of this compound in modulating P-glycoprotein (P-gp) activity. P-gp is known for its role in multidrug resistance (MDR) in cancer therapy. Studies have shown that compounds with similar structures can either stimulate or inhibit P-gp ATPase activity:

  • Stimulation of ATPase Activity : Compounds that stimulate ATPase activity are considered substrates for P-gp and can enhance drug efflux.
  • Inhibition of ATPase Activity : Inhibitors can reverse drug resistance by preventing substrate efflux.

Case Study 2: Fluorinated Pharmaceuticals

The unique properties of fluorinated compounds like this compound make them valuable in developing new pharmaceuticals. Research has indicated that fluorination can improve pharmacokinetic properties such as bioavailability and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Methyl(4,4,4-trifluorobutan-2-yl)amine hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4,4,4-trifluorobutan-2-one with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt. Purification is typically achieved via recrystallization from ethanol/water mixtures .
  • Key Considerations : Ensure stoichiometric control of methylamine to avoid over-alkylation. Monitor pH during salt formation to optimize yield.

Q. How does the hydrochloride salt form enhance stability compared to the free base?

  • Methodological Answer : The hydrochloride salt confers stability by reducing hygroscopicity and oxidative degradation. Conversion to the free base (e.g., for reactivity studies) involves treatment with a strong base (e.g., NaOH) followed by extraction into an organic solvent. Neutralization with HCl regenerates the salt .
  • Data Insight : Hydrochloride salts of amines typically exhibit shelf lives >2 years under anhydrous storage at −20°C, whereas free bases may degrade within months .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Recrystallization using ethanol/water (3:1 v/v) is effective. For trace impurities, column chromatography on silica gel with a gradient of methanol in dichloromethane (0–10%) can resolve co-eluting byproducts. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can spectroscopic methods (NMR, IR, MS) differentiate this compound from its structural analogs?

  • Methodological Answer :

  • ¹H NMR : The trifluoromethyl group induces deshielding of adjacent protons (δ ~2.8–3.2 ppm for CH₂CF₃).
  • ¹⁹F NMR : A singlet at δ −65 to −70 ppm confirms the CF₃ group.
  • MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 176.1 (free base) and [M-Cl]⁺ at m/z 140.1 for the hydrochloride .
    • Data Table :
TechniqueKey Signals
¹H NMRδ 2.8–3.2 (m, 2H, CH₂CF₃), δ 1.5 (s, 3H, CH₃)
¹⁹F NMRδ −68.5 (s, CF₃)
IR2450 cm⁻¹ (N⁺–H stretch), 1120 cm⁻¹ (C–F)

Q. What role does the trifluoromethyl group play in modulating reactivity during nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the β-carbon, enhancing susceptibility to nucleophilic attack. For example, in SN2 reactions with alkyl halides, the compound exhibits 3× faster kinetics compared to non-fluorinated analogs. Kinetic studies are conducted using in situ IR to track reaction progress .

Q. How can this compound serve as a precursor for synthesizing fluorinated heterocycles (e.g., quinazolinones)?

  • Methodological Answer : React the free base with phosphorus pentoxide (P₂O₅) and anthranilic acid derivatives under reflux in toluene. The CF₃ group stabilizes intermediates via inductive effects, enabling cyclization to trifluoromethyl-substituted quinazolinones in yields >75% .
  • Case Study : A 2021 study achieved 84% yield of a CF₃-quinazolinone using similar conditions, confirmed by X-ray crystallography .

Q. What strategies resolve enantiomers if the compound exhibits chirality at the butan-2-yl position?

  • Methodological Answer : Chiral resolution is achieved via diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in acetone. Alternatively, preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) separates enantiomers with >98% ee .

Contradiction Analysis

  • vs. 12 : While emphasizes HCl salt stability, highlights reactivity under P₂O₅ conditions. This is resolved by recognizing that stability is context-dependent: the salt is inert during storage but reactive in dehydrative cyclization .

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